1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
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Overview
Description
1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound with a unique structure that includes both pyrazole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor and anticancer agent.
Uniqueness
1,4-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific substitution pattern and the combination of pyrazole and pyridine rings
Properties
Molecular Formula |
C8H13N3O |
---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
1,4-dimethyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C8H13N3O/c1-5-3-9-4-6-7(5)8(12)10-11(6)2/h5,9H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
MDYVIBOMLSYIRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1C(=O)NN2C |
Origin of Product |
United States |
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